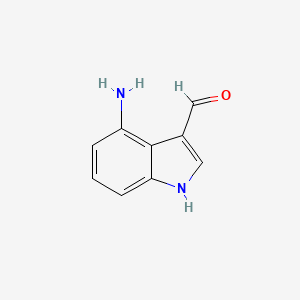

4-amino-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOFCIZUJHFJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 4 Amino 1h Indole 3 Carbaldehyde

The synthesis of amino-substituted indoles often involves multi-step reaction sequences. While specific, detailed synthetic procedures for 4-amino-1H-indole-3-carbaldehyde are not extensively documented in readily available literature, general methods for the synthesis of related compounds provide insight into potential routes. For example, the synthesis of 4-hydroxy-1H-indole-3-carbaldehyde can be achieved through the Vilsmeier-Haack reaction of 4-hydroxyindole. chemicalbook.com A similar formylation of 4-aminoindole (B1269813) could potentially yield the target compound. Another general approach to substituted indoles is the Fischer indole (B1671886) synthesis. bhu.ac.in The synthesis of various diaminoindoles has also been reported, involving protection and deprotection steps alongside functional group manipulations. acs.org

The characterization of 4-amino-1H-indole-3-carbaldehyde involves standard analytical techniques to confirm its structure and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, would be crucial for its definitive identification.

Physicochemical Properties

The physicochemical properties of 4-amino-1H-indole-3-carbaldehyde are essential for its handling, formulation, and understanding its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C9H8N2O | nih.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| IUPAC Name | 4-amino-1H-indole-3-carbaldehyde | nih.gov |

| CAS Number | 1174005-76-5 | nih.gov |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=CN2)C=O | nih.gov |

| InChI Key | XJOFCIZUJHFJBA-UHFFFAOYSA-N | nih.gov |

Chemical Reactivity and Derivatization

The reactivity of 4-amino-1H-indole-3-carbaldehyde is dictated by the interplay of its three key functional components: the indole (B1671886) nucleus, the amino group, and the carbaldehyde group.

Indole Nucleus: The indole ring system can undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming group.

Amino Group: The primary amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functionalities.

Carbaldehyde Group: The aldehyde is susceptible to nucleophilic attack and can be converted into various other functional groups. For example, it can undergo condensation reactions to form Schiff bases, be reduced to an alcohol, or oxidized to a carboxylic acid.

The combination of these reactive sites makes 4-amino-1H-indole-3-carbaldehyde a valuable scaffold for the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, the aldehyde proton (typically in the range of 9-10 ppm), and the protons of the amino group. The coupling patterns of the aromatic protons would provide information about their relative positions. For example, the ¹H NMR spectrum of 1H-indole-3-carbaldehyde shows characteristic peaks for its protons. rsc.org

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm).

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino and indole (B1671886) N-H groups (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), and C-H and C=C stretching of the aromatic rings.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Theoretical and Computational Investigations of 4 Amino 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Energetics

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the electronic landscape of a molecule. For a compound like 4-amino-1H-indole-3-carbaldehyde, DFT could be employed to calculate a variety of electronic properties. These calculations would typically involve optimizing the molecular geometry to find the lowest energy structure and then computing properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. Furthermore, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

While specific data is not available, the PubChem database provides some computationally generated properties for 4-amino-1H-indole-3-carbaldehyde. nih.gov

Computed Properties of 4-Amino-1H-indole-3-carbaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 160.17 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 160.063662883 Da | PubChem |

| Topological Polar Surface Area | 58.9 Ų | PubChem |

This table presents data that has been computationally generated and is available in the PubChem database. nih.gov

Computational Studies on Conformational Preferences and Isomerism

The presence of a rotatable bond between the indole (B1671886) ring and the carbaldehyde group, as well as the potential for rotation of the amino group, suggests that 4-amino-1H-indole-3-carbaldehyde can exist in different conformations. Computational studies are essential for exploring the potential energy surface of the molecule to identify stable conformers and to determine their relative energies.

Such studies on related indole-3-carbaldehyde derivatives have shown that the planarity of the carbaldehyde group with the indole ring is a key factor. nih.gov For 4-amino-1H-indole-3-carbaldehyde, a significant point of investigation would be the orientation of the aldehyde group relative to the pyrrole (B145914) ring and the orientation of the amino group's hydrogen atoms relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the amino group and the aldehyde or other parts of the ring system could play a crucial role in stabilizing certain conformations.

The energy barriers for rotation around single bonds can also be calculated, providing insight into the flexibility of the molecule and the likelihood of interconversion between different conformers at various temperatures. This information is crucial for understanding how the molecule might behave in different environments.

Molecular Modeling Approaches for Understanding Intra- and Intermolecular Interactions

Molecular modeling can be used to investigate the non-covalent interactions that govern the behavior of 4-amino-1H-indole-3-carbaldehyde, both within a single molecule (intramolecular) and between multiple molecules (intermolecular).

Intramolecular Interactions: The potential for hydrogen bonding between the N-H of the amino group and the oxygen of the carbaldehyde group, or between the N-H of the indole ring and the amino group, would be a key area of investigation. These interactions can significantly influence the molecule's preferred conformation and its electronic properties.

Green Chemistry and Sustainable Synthetic Approaches in Indole 3 Carbaldehyde Chemistry

Solvent-Free and Aqueous Media Reactions

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, there is a growing interest in developing solvent-free reactions or employing water as a green solvent.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer a significant green advantage by eliminating the need for a solvent altogether. These reactions are typically conducted by mixing the reactants, sometimes with a solid support or catalyst, and heating the mixture. For instance, the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has been achieved under solvent-free conditions by reacting indole (B1671886) with various aldehydes at 100°C. nih.gov In some cases, a base like calcium oxide (CaO) was found to be crucial for the reaction to proceed, particularly with paraformaldehyde. nih.gov This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product isolation.

Aqueous Media Reactions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, various techniques can facilitate reactions in aqueous media. These include the use of co-solvents, phase-transfer catalysts, or designing water-soluble reactants and catalysts. The synthesis of indole-based compounds in aqueous media has been explored, demonstrating the potential for greener reaction pathways. For example, the condensation of indoles with aldehydes to form bis(indolyl)methanes has been successfully carried out in an aqueous medium using a silver molybdate (B1676688) nanocomposite as a catalyst. researchgate.net

| Reaction Type | Reactants | Conditions | Catalyst | Product | Reference |

| Solvent-Free | Indole, Paraformaldehyde | 100°C | CaO | 1-[1-(1H-indol-3-yl)methyl]-1H-indole | nih.gov |

| Aqueous Media | Indole, Aldehyde | Mild | Silver Molybdate Nanocomposite | Bis(indolyl)methane | researchgate.net |

Microwave-Assisted and Ultrasonic Synthetic Enhancements

Alternative energy sources like microwaves and ultrasound are being increasingly utilized to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of indole derivatives. nih.gov Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can significantly enhance reaction rates. nih.gov This technique has been successfully applied to various indole syntheses, such as the Bischler–Möhlau reaction, where microwave irradiation reduced reaction times and minimized side reactions. researchgate.net One-pot syntheses of complex indole-containing hybrids have also been achieved under microwave irradiation, often in greener solvents or even under solvent-free conditions. tandfonline.com For instance, the synthesis of substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives was accomplished through a one-pot, four-component reaction under microwave irradiation using a recyclable catalyst. tandfonline.com

Ultrasonic Synthetic Enhancements:

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. While specific applications to 4-amino-1H-indole-3-carbaldehyde are not extensively documented, the general utility of ultrasound in heterocyclic synthesis suggests its potential for developing more efficient and environmentally friendly routes to this compound and its derivatives.

| Technique | Reaction | Key Advantages | Reference |

| Microwave-Assisted | Bischler–Möhlau indole synthesis | Reduced reaction times, minimized racemization | researchgate.net |

| Microwave-Assisted | One-pot synthesis of 3-imidazolyl indole hybrids | High yields, short reaction times (15-18 min) | tandfonline.com |

Development of Recyclable Catalysts for Indole-3-Carbaldehyde Transformations

The use of catalysts is central to many chemical transformations, but traditional catalysts are often difficult to separate from the reaction mixture and may not be reusable, leading to waste and increased costs. The development of recyclable catalysts is a key aspect of green chemistry.

| Catalyst | Reaction | Recyclability | Reference |

| Amberlyst A-15 | Microwave-assisted synthesis of substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indoles | Yes | tandfonline.com |

| Silver Molybdate (Ag-PMo12) Nanocomposite | Synthesis of 3,3-di(indolyl)oxindoles and bis(indolyl)methanes | Yes | researchgate.net |

| Palladium(II) Acetate | C-H arylation of 1H-indole-3-carbaldehyde | Potential for recycling | acs.org |

Chemical Applications and Utility in Synthetic Organic Chemistry

4-Amino-1H-indole-3-Carbaldehyde as a Versatile Synthon for Complex Scaffolds

The bifunctional nature of 4-amino-1H-indole-3-carbaldehyde makes it an exceptionally versatile synthon for the synthesis of complex molecular scaffolds. The aldehyde at the C3-position readily participates in reactions typical of aromatic aldehydes, such as condensations, while the amino group at the C4-position can act as a nucleophile or be transformed into other functional groups. This dual reactivity is instrumental in building intricate molecular frameworks.

For instance, the Vilsmeier-Haack reaction, a common method for formylating indoles, can be employed to generate indole-3-carbaldehyde derivatives. nih.gov Subsequent modifications can lead to the introduction of an amino group at the 4-position, yielding the target synthon. This compound can then undergo further reactions. For example, Claisen-Schmidt condensations with various aryl ketones can produce indole-based chalcones, which are precursors to various heterocyclic compounds. nih.gov The presence of the amino group offers a site for further annulation reactions, leading to novel, complex structures.

The utility of indole (B1671886) aldehydes extends to multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov While specific examples detailing the use of 4-amino-1H-indole-3-carbaldehyde in MCRs are not extensively documented, the known reactivity of indole aldehydes suggests its high potential in this area for generating diverse chemical libraries.

Table 1: Examples of Transformations Utilizing the Reactivity of the Indole Scaffold

| Starting Material Class | Reaction Type | Resulting Scaffold | Potential Application |

|---|---|---|---|

| Indole-3-carbaldehydes | Claisen-Schmidt Condensation | Indole-based Chalcones | Precursors to flavonoids and other heterocycles |

| Indoles | Vilsmeier-Haack Formylation | Indole-3-carbaldehydes | Key intermediates for bioactive compounds |

Role in the Assembly of Fused and Bridged Polyheterocyclic Systems

The strategic positioning of the amino and formyl groups in 4-amino-1H-indole-3-carbaldehyde is particularly advantageous for the construction of fused and bridged polyheterocyclic systems. These types of reactions often involve an intramolecular cyclization step where the two functional groups react with each other or with an external reagent to close a new ring onto the indole core.

One prominent example of this is the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which can be achieved through the condensation of indole-3-carboxaldehydes with anthranilamide. nih.gov The aldehyde group of the indole reacts with one of the amino groups of anthranilamide to form a Schiff base, which then undergoes cyclization and oxidation to yield the quinazolinone ring fused to the indole moiety at the 3-position. The presence of a 4-amino group on the indole starting material would provide a handle for further diversification of the final product, potentially leading to compounds with enhanced biological activity.

Furthermore, multicomponent reactions involving indole aldehydes have been shown to produce a variety of linked, fused, and bridged polyheterocyclic scaffolds. nih.gov For example, the Groebke-Blackburn-Bienaymé reaction, which involves an aldehyde, an isocyanide, and an aminoazine, can lead to fused adducts through an oxidative Pictet-Spengler type process when indole-3-carbaldehydes are used. nih.gov The application of 4-amino-1H-indole-3-carbaldehyde in such reactions could pave the way for novel heterocyclic systems with unique three-dimensional structures.

Table 2: Heterocyclic Systems Derived from Indole-3-Carbaldehydes

| Reaction Name | Reactants | Resulting Heterocycle |

|---|---|---|

| Quinazolinone Synthesis | Indole-3-carboxaldehyde, Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one |

Utilization in the Development of Chemical Probes and Derivatizing Agents (e.g., fluorescent probes)

The indole scaffold is inherently fluorescent, and modifications to the ring system can tune its photophysical properties. This makes indole derivatives attractive candidates for the development of chemical probes, particularly fluorescent probes for biological imaging and sensing. While extensive research has been conducted on various substituted indoles, the specific use of 4-amino-1H-indole-3-carbaldehyde in this context is an emerging area.

The parent compound, indole-3-carbaldehyde, is a known metabolite of tryptophan and can be detected using colorimetric assays. unifi.it The introduction of an amino group at the 4-position is expected to modulate the electronic properties of the indole ring, likely leading to a red-shift in its absorption and emission spectra. This is a desirable feature for biological imaging, as it can reduce background fluorescence from native biomolecules.

Research on related compounds, such as 4-cyanoindole (B94445) derivatives, has demonstrated their utility as fluorescent probes in spectroscopy and microscopy. nih.gov These probes are only slightly larger than the natural amino acid tryptophan, minimizing potential perturbations to biological systems. nih.gov It is conceivable that 4-amino-1H-indole-3-carbaldehyde could be similarly developed into a compact fluorescent probe. The aldehyde functionality provides a convenient point of attachment for tethering the probe to other molecules or for further chemical modifications to enhance its sensing capabilities.

Table 3: Indole Derivatives Used as Fluorescent Probes

| Compound | Application | Key Feature |

|---|---|---|

| 4-Cyanotryptophan | Biological spectroscopy and imaging | Unnatural amino acid with unique photophysical properties |

Future Research Perspectives in the Chemistry of 4 Amino 1h Indole 3 Carbaldehyde

Innovations in Regioselective Functionalization and Site-Specific Transformations

The functionalization of the indole (B1671886) core, particularly at the C4 position, has been a significant area of research. nih.govresearchgate.net Future research on 4-amino-1H-indole-3-carbaldehyde will likely focus on developing innovative strategies for regioselective functionalization, moving beyond the inherent reactivity of the molecule. The presence of the amino group at C4 and the carbaldehyde at C3 makes the C2, C5, C6, and C7 positions potential targets for site-specific transformations.

One promising avenue is the use of directing groups to control the position of C-H activation. acs.org While the inherent amino group can act as a directing group, future work could explore the installation of removable or modifiable directing groups at the indole nitrogen to steer reactions towards specific C-H bonds on the benzene (B151609) portion of the indole. This would allow for the introduction of a wide range of functional groups at positions that are traditionally difficult to access. For instance, the development of methods for the selective arylation, olefination, or alkylation at the C7 position, guided by a transient directing group, would open up new avenues for creating diverse molecular scaffolds. acs.org

Furthermore, the exploration of intramolecular cyclization reactions will be a key area of interest. The existing amino and carbaldehyde groups can serve as handles for building fused ring systems. Research into tandem reactions, where an initial functionalization is followed by a cyclization cascade, could lead to the efficient synthesis of complex polycyclic indole derivatives. beilstein-journals.org The regioselectivity of such cyclizations, particularly whether they proceed at the C3 or C5 position, will be a critical aspect to investigate and control. beilstein-journals.org

Table 1: Potential Sites for Regioselective Functionalization of 4-Amino-1H-indole-3-Carbaldehyde

| Position | Potential Transformations | Enabling Strategies |

| C2 | Electrophilic substitution, Metal-catalyzed cross-coupling | Exploiting the nucleophilicity of the indole core |

| C5 | Electrophilic aromatic substitution, C-H activation | Directing group strategies, Catalyst control |

| C6 | C-H activation | Development of specific directing groups and catalysts |

| C7 | C-H activation, Lithiation-substitution | Directing groups, Ortho-metalation strategies |

Application of Advanced Catalysis for Chemo-, Regio-, and Stereoselectivity in Synthesis

The development of highly selective synthetic methods is paramount in modern organic chemistry. mdpi.commdpi.com For 4-amino-1H-indole-3-carbaldehyde, future research will heavily rely on the application of advanced catalytic systems to achieve high levels of chemo-, regio-, and stereoselectivity.

Chemo-selectivity: The molecule possesses three key functional groups: the indole N-H, the C4-amino group, and the C3-carbaldehyde. Future catalytic systems will need to differentiate between these sites. For instance, developing catalysts that selectively facilitate reactions at the amino group without affecting the carbaldehyde or the indole nitrogen is a significant challenge. Borane Lewis acids have shown promise in the chemo-selective amidation of indoles with isocyanates, and similar strategies could be explored for 4-amino-1H-indole-3-carbaldehyde. aalto.fi

Regio-selectivity: Advanced catalytic methods, such as those employing transition metals like rhodium, palladium, and copper, will be instrumental in controlling the regioselectivity of C-H functionalization. nih.govresearchgate.netacs.org The interplay between the electronic effects of the amino and carbaldehyde groups and the nature of the catalyst will be a rich area of study. For example, rhodium(III)-catalyzed C-H activation has been used for the C4-functionalization of indoles and could be adapted for selective reactions on the 4-amino-1H-indole-3-carbaldehyde backbone. researchgate.net

Stereo-selectivity: For reactions that generate new chiral centers, the development of enantioselective catalytic methods will be crucial. This is particularly relevant for reactions involving the carbaldehyde group, such as aldol (B89426) or Mannich-type reactions, or for allylic alkylations on derivatives of 4-amino-1H-indole-3-carbaldehyde. Gold-catalyzed asymmetric cascade reactions have been successful in the simultaneous synthesis and enantioselective functionalization of indoles, and this approach could be extended to this specific scaffold. researchgate.net

Future research will likely see the rise of cooperative catalysis, where two or more catalysts work in concert to control different aspects of the reaction, leading to highly complex and selective transformations in a single step.

Predictive Modeling for Reaction Outcomes and Rational Molecular Design

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new reactions and molecules. nih.govnih.gov For 4-amino-1H-indole-3-carbaldehyde, predictive modeling will play a pivotal role in understanding its reactivity and in the rational design of novel derivatives with desired properties.

Density Functional Theory (DFT) studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of 4-amino-1H-indole-3-carbaldehyde. nih.govnih.gov By mapping the electron density and calculating various reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov For instance, DFT can be used to rationalize the regioselectivity observed in C-H functionalization reactions by calculating the energies of the transition states for different reaction pathways. researchgate.net This predictive power will guide the design of experiments, saving time and resources.

Modeling of Catalytic Cycles: Computational modeling can be employed to elucidate the mechanisms of complex catalytic reactions. By understanding the intricate steps of a catalytic cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination, researchers can design more efficient and selective catalysts. acs.org This is particularly important for developing the advanced catalytic systems discussed in the previous section.

Rational Molecular Design: Predictive models can be used to design new molecules based on the 4-amino-1H-indole-3-carbaldehyde scaffold with specific biological or material properties. nih.gov By correlating structural features with desired functions through techniques like quantitative structure-activity relationship (QSAR) studies, it will be possible to virtually screen libraries of potential derivatives before committing to their synthesis. This approach is invaluable in fields like drug discovery, where the rational design of enzyme inhibitors or receptor ligands is a primary goal. nih.gov The future will likely see the application of machine learning and artificial intelligence to further enhance the power of predictive modeling in this area. rsc.org

Q & A

Q. What are the common synthetic routes for 4-amino-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 4-position. A plausible route includes:

- Nitration followed by reduction : Introduce a nitro group at the 4-position of 1H-indole-3-carbaldehyde using mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) to yield the amine .

- Optimization : Use polar aprotic solvents (e.g., DMF) for nitration to enhance regioselectivity. For reduction, control reaction time and temperature to minimize over-reduction or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-amino-1H-indole-3-carbaldehyde, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : ¹H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and amino group (δ 5.5–6.5 ppm, broad if free -NH₂). ¹³C NMR identifies the aldehyde carbon (δ ~190 ppm) and indole ring carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Stretching bands for -CHO (~1700 cm⁻¹) and -NH₂ (~3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in resolving the molecular structure of 4-amino-1H-indole-3-carbaldehyde derivatives?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect intensity data using a diffractometer.

- Structure Refinement : Use SHELXL for small-molecule refinement. Key steps include:

- Space group determination : Monoclinic or orthorhombic systems are common for indole derivatives.

- Hydrogen Bonding Analysis : Identify interactions between -NH₂ and adjacent functional groups to explain stability .

Q. What strategies are employed to resolve contradictions in spectral data or synthetic yields when working with 4-amino-1H-indole-3-carbaldehyde?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, MS, and IR results. For example, conflicting -NH₂ signals in NMR may indicate tautomerism; use variable-temperature NMR to confirm.

- Yield Optimization : If synthetic yields vary, systematically test catalysts (e.g., Pd vs. Pt for hydrogenation) or solvents (e.g., switching from MeOH to EtOH). Statistical tools like Design of Experiments (DoE) can identify critical factors .

Q. How can computational modeling predict the reactivity and regioselectivity of 4-amino-1H-indole-3-carbaldehyde in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The amino group at C4 directs electrophiles to C5/C7 due to resonance effects.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways. Predict intermediates using transition-state theory .

Q. What methodological approaches are used to study the bioactivity of 4-amino-1H-indole-3-carbaldehyde derivatives in anticancer assays?

- Methodological Answer :

- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare IC₅₀ values of derivatives with/without the amino group.

- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation. Molecular docking (AutoDock Vina) can predict binding to targets like topoisomerase II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.